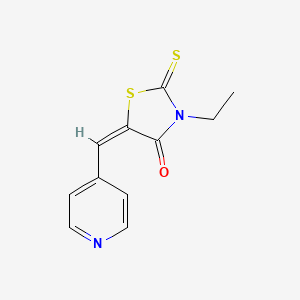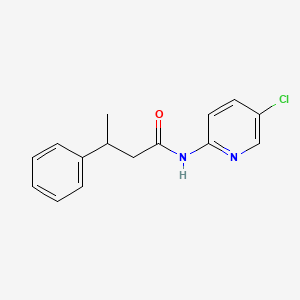
3-ethyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as PTM and is a thiazolidinone derivative. This compound has been found to have various applications in the field of medicine, particularly in the treatment of cancer and inflammation.
作用機序
The mechanism of action of PTM involves the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. PTM has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer cell growth. Additionally, PTM has been found to inhibit the activity of STAT3, a transcription factor that is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
PTM has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells. Additionally, PTM has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of PTM is its ability to inhibit the growth of cancer cells and inflammation. This makes it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of PTM is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of PTM. One potential direction is the development of PTM analogs with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential of PTM as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Finally, the mechanism of action of PTM needs to be further elucidated to fully understand its potential in the field of medicine.
合成法
The synthesis of PTM involves the reaction of 2-mercaptoacetic acid with 4-pyridinecarboxaldehyde and ethyl acetoacetate in the presence of ammonium acetate. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification.
科学的研究の応用
PTM has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-cancer properties and has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, PTM has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
特性
IUPAC Name |
(5E)-3-ethyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c1-2-13-10(14)9(16-11(13)15)7-8-3-5-12-6-4-8/h3-7H,2H2,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKBQMIJJIQKGI-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=NC=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=NC=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24784542 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-{[(4,7-dimethyl-2-quinazolinyl)amino]methylylidene}diacetamide](/img/structure/B6083041.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6083049.png)
![1-sec-butyl-5-[(2-methyl-5-nitro-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6083060.png)

![N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6083069.png)
![2,2'-ethane-1,2-diylbis(2H-naphtho[1,8-cd]isothiazole) 1,1,1',1'-tetraoxide](/img/structure/B6083077.png)
![1-[1-({1-[(1-ethyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6083084.png)
![3-[5-(4-ethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6083092.png)

![3-(4-hydroxyphenyl)-2-[4-(1-oxo-1H-isochromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6083107.png)
![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6083108.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(methylthio)propanamide](/img/structure/B6083111.png)
![3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol](/img/structure/B6083134.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B6083153.png)